2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14628219
Molecular Formula: C19H20BrFN2O2
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrFN2O2 |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H20BrFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2 |
| Standard InChI Key | UOWQEMRFBZXDTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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Bromophenoxy Group: A bromine atom at the para position of the phenoxy ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.
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Fluorobenzyl Substituent: The fluorine atom on the benzyl group introduces electronegativity, potentially altering metabolic stability and receptor interactions.
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Piperazine Ring: A six-membered diamine ring that confers conformational flexibility and enables hydrogen bonding with biological targets .
The interplay of these groups is critical to the compound’s physicochemical properties. For instance, the bromophenoxy group contributes to a calculated logP (octanol-water partition coefficient) of approximately 3.8, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.
Synthesis Pathways
Synthesis typically involves multi-step reactions, as outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Bromophenol, ethyl chloroacetate, K₂CO₃ | 78 |
| 2 | Amidation | Piperazine, DCC (dicyclohexylcarbodiimide) | 65 |
| 3 | Fluorobenzyl incorporation | 3-Fluorobenzyl chloride, DMF, 60°C | 72 |
These steps require stringent temperature control (60–80°C) and anhydrous conditions to prevent side reactions. The final product is purified via column chromatography, with purity exceeding 95% as verified by HPLC.
Pharmacological Properties
Neuropharmacological Activity
The piperazine moiety is a hallmark of psychoactive compounds, often modulating serotonin and dopamine receptors. In vitro studies demonstrate that 2-(4-bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone exhibits a 50% inhibitory concentration (IC₅₀) of 120 nM at the serotonin 5-HT₂A receptor, comparable to atypical antipsychotics like risperidone. Additionally, its fluorobenzyl group enhances affinity for σ-1 receptors (Kᵢ = 89 nM), implicating potential anxiolytic effects.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| U87MG | 18 | Caspase-3 activation |
| MCF-7 | 24 | Mitochondrial depolarization |
| A549 (control) | >100 | N/A |
Comparative Analysis with Structural Analogues
1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone
This analogue lacks the fluorobenzyl group, resulting in reduced σ-1 receptor affinity (Kᵢ = 450 nM) and diminished cytotoxicity (IC₅₀ > 50 µM in U87MG) . The absence of fluorine also correlates with faster hepatic clearance in rat models (t₁/₂ = 2.1 hrs vs. 4.7 hrs) .
2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone
Replacing fluorine with a phenoxy group increases molecular weight (481.4 g/mol) and logP (4.2), enhancing blood-brain barrier penetration but reducing aqueous solubility (0.12 mg/mL vs. 0.35 mg/mL).
Challenges and Future Directions
Despite its promise, the compound faces hurdles in drug development:
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Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the piperazine ring generates inactive metabolites, necessitating structural modifications .
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Selectivity: Off-target binding at α₁-adrenergic receptors (Kᵢ = 320 nM) may cause cardiovascular side effects.
Ongoing research focuses on prodrug formulations and targeted delivery systems to mitigate these limitations.
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